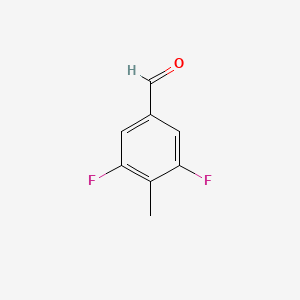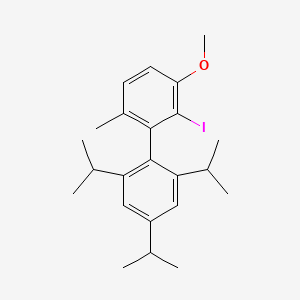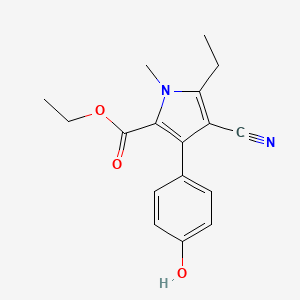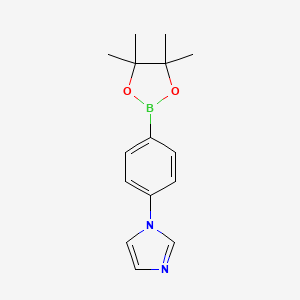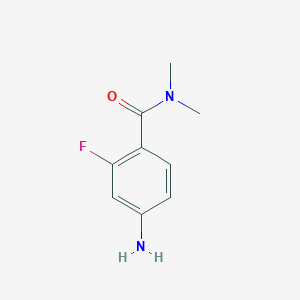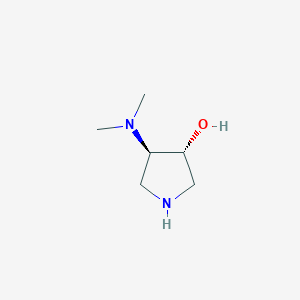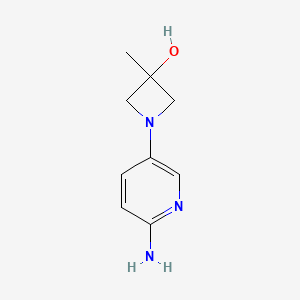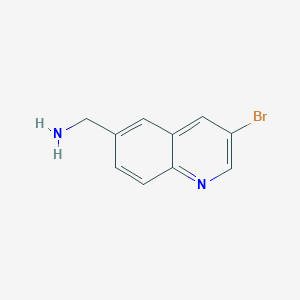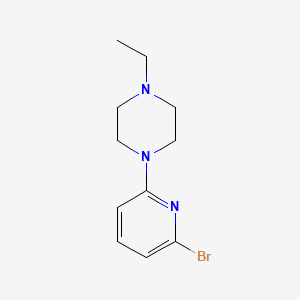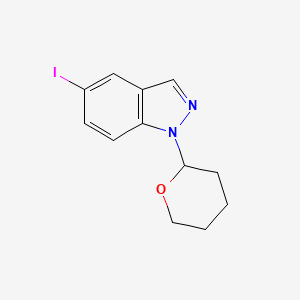
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Descripción general
Descripción
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound with the CAS Number: 1311197-82-6 . It has a molecular weight of 278.09 and its linear formula is C8H11IN2O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11IN2O/c9-7-4-5-10-11(7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2–8 °C .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Lead Compound Optimization
“5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” serves as a key intermediate in the synthesis of various indazole derivatives. These derivatives are often screened for pharmacological activity, making this compound valuable in the optimization of lead compounds in drug discovery .
Organic Synthesis: Halogenation Reactions
In organic synthesis, the iodine moiety of the compound can be utilized in halogenation reactions. This is particularly useful for creating new C-I bonds, which are pivotal in the synthesis of complex molecules .
Drug Discovery: High-Throughput Screening
This compound’s structural features make it suitable for high-throughput screening in drug discovery. Its indazole core is a common motif in many biologically active molecules, and modifications to its structure can lead to the discovery of new therapeutic agents .
Biochemistry: Enzyme Inhibition Studies
The indazole ring system found in “5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is known to interact with various enzymes. Researchers can use this compound to study enzyme inhibition, which is crucial for understanding disease mechanisms and developing inhibitors .
Industrial Applications: Material Science
While not directly used in material science, the compound’s derivatives could potentially be applied in the development of new materials. Its robust structure can be incorporated into polymers or small molecules that have unique physical properties .
Agricultural Research: Pesticide Development
Indazole derivatives have been explored for their potential use in pesticides. The iodine component of “5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” could be critical in the development of new compounds with pesticidal properties .
Safety and Hazards
Propiedades
IUPAC Name |
5-iodo-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGKQBPGDONEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)I)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

